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Compound of Interest

Compound Name: 1-Chloro-3-phenoxypropan-2-ol
CAS No.: 4769-73-7
Cat. No.: B1266388
Get Quote
. J

Executive Summary & Molecule Profile[2][3]

1-Chloro-3-phenoxypropan-2-ol (CAS: 4769-73-7) is a chlorohydrin intermediate, structurally
significant as the precursor to Phenyl Glycidyl Ether (PGE) and the muscle relaxant
Chlorphenesin.[1][2] Unlike stable drug candidates, this molecule possesses a reactive alkyl
chloride tail adjacent to a secondary alcohol.[2]

Critical Screening Directive: The primary challenge in screening this molecule is distinguishing
between the bioactivity of the parent chlorohydrin and its spontaneous degradation product, the
epoxide (PGE).[3] Under physiological pH (7.4), halohydrins can undergo intramolecular
cyclization to form epoxides, which are potent alkylating agents and known mutagens.

Therefore, this guide prioritizes a "Safety-First" screening architecture. We must validate
chemical stability before assessing pharmacological efficacy (antifungal or neuromuscular).[1]

[2]
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Property Specification
Molecular Formula CoH11CIO2
Molecular Weight 186.64 g/mol

Phenoxy ether + Chlorohydrin (Alkyl

Key Moiet
Y y chloride/Alcohol)

Chlorphenesin (Muscle Relaxant), Guaifenesin

Structural Analogs
(Expectorant)

Primary Risk Intramolecular Cyclization (Epoxide formation)

Phase I: Chemical Integrity & Stability Profiling

Before any biological assay, you must define the "Bio-Relevant Stability Window."[3]

The chlorohydrin moiety is pH-sensitive.[1][2] In basic or neutral buffers (like PBS at pH 7.4),
the hydroxyl group can deprotonate, attacking the adjacent carbon to displace chloride, forming
Phenyl Glycidyl Ether (PGE).[3] PGE is a known sensitizer and mutagen.[1][2][4]

Protocol 1.1: pH-Dependent Hydrolysis & Cyclization
Assay

Objective: Determine the half-life (

) of the molecule in assay media to ensure you are screening the drug, not the impurity.[1]

e Preparation: Dissolve 1-Chloro-3-phenoxypropan-2-ol in DMSO (Stock 100 mM).
¢ Incubation: Dilute to 100 uM in three buffers:

o Acetate Buffer (pH 5.0)[1][2]

o PBS (pH 7.4)[1][2]

o Tris-HCI (pH 8.0)[1][2]

e Sampling: Aliquot at
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. Quench immediately with acidic acetonitrile.[1][2]

e Analysis: RP-HPLC (C18 Column).

o Mobile Phase: Water/Acetonitrile (Gradient).[1][2]

o Detection: UV at 220 nm and 270 nm (Phenoxy absorption).[1][2]

o Marker: Co-inject Phenyl Glycidyl Ether standard to identify the cyclization peak.[2]
Expert Insight: If

conversion to epoxide occurs within the assay timeframe (e.g., 2 hours), you must adjust your
screening buffer to a slightly acidic pH (pH 6.5) or use a biological buffer with lower
nucleophilicity (e.g., HEPES) to prevent artifacts.[1][2]

Phase ll: Toxicology & Safety (The "Gatekeeper"
Step)

Due to the alkylating potential of the chloropropyl group, genotoxicity is the go/no-go gate.

Protocol 2.1: Bacterial Reverse Mutation Assay (Ames
Test)

Rationale: Halohydrins and their epoxide metabolites are electrophilic.[1][2][5][6] They can bind
DNA.[1][2] Method: OECD 471 Standard.[1][2]

e Strains:S. typhimurium TA100 and TA1535 (sensitive to base-pair substitution).[1][2]
o Metabolic Activation: + S9 Rat Liver Fraction (to simulate hepatic metabolism).

e Success Criteria: A negative result (Revertant colonies < 2x control) allows progression to
efficacy screening. A positive result classifies the molecule as a mutagenic impurity, halting
drug development but validating it as a reactive probe.

Protocol 2.2: Direct Peptide Reactivity Assay (DPRA)

Rationale: To predict skin sensitization potential without animal testing.[1][2] The chlorohydrin
may haptenize proteins.[2]
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 Incubation: Incubate test compound with synthetic peptides containing Cysteine or Lysine for
24h.

e Analysis: Measure peptide depletion via HPLC-UV.

« Interpretation: High depletion (>13.8%) indicates high reactivity and sensitization risk
(covalent binding).[1][2]

Phase lll: Pharmacological Efficacy Screening

Assuming the molecule passes safety gates, screen for two primary phenotypes based on

structural homology.

Workflow Diagram: The Screening Cascade
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Caption: Decision tree prioritizing chemical stability and genotoxicity before efficacy.

Protocol 3.1: Neuromuscular Activity (Calcium Flux)
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Target: Voltage-Gated Calcium Channels (VGCC) or GABA-A modulation (Mephenesin-like
mechanism).[1][2] Cell Line: SH-SY5Y (Human Neuroblastoma) or Primary Rat Cortical
Neurons.[1][2]

Dye Loading: Load cells with Fluo-4 AM (Calcium indicator) for 45 mins.

o Pre-treatment: Incubate cells with 1-Chloro-3-phenoxypropan-2-ol (0.1 — 100 uM) for 10
mins.

» Stimulation: Depolarize neurons using KCI (60 mM) or stimulate with Glutamate.[1][2]
o Readout: Kinetic fluorescence measurement (Ex 494 / Em 516) on a FLIPR or plate reader.

» Hit Definition: Dose-dependent reduction in peak Caz* influx compared to vehicle control.[1]

[2]

Protocol 3.2: Antifungal/Preservative Efficacy (MIC)

Target: Membrane disruption (Phenoxyethanol-like mechanism).[1][2] Organisms:Candida
albicans (ATCC 10231), Aspergillus brasiliensis.[1][2][3]

Format: 96-well microdilution in Sabouraud Dextrose Broth.

Dosing: Serial dilution from 1000 pg/mL down to 1.9 pg/mL.

Controls:

o Positive: Chlorphenesin (known antifungal).[1][2]

o Negative: 1% DMSO.[1][2]

Incubation: 48 hours at 25°C (fungi) or 35°C (yeast).

Readout: Visual turbidity or OD600.

Data Interpretation & Troubleshooting
Mechanism of Instability (Visualization)
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The following diagram illustrates the critical "False Positive" generator: the formation of the

epoxide.
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Caption: The pH-dependent equilibrium. Screening at high pH generates the toxic epoxide.

Troubleshooting Table

Observation Root Cause Corrective Action

- ] Lower assay pH to 6.8;
) o ] Non-specific alkylation by ) ) )
High toxicity in all cell lines o ] Quantify PGE impurity by
epoxide impurity.[1][2]

HPLC.
S _ Low solubility of phenoxy Limit DMSO to 0.5%; Use BSA
Precipitation in media _ . _ _
lipophile.[1][2] as a carrier protein.[1][2]

Seal plates tightly; measure

Variable MIC results Volatility or degradation.[1][2] concentration post-incubation.

[1]2]
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e Lee, H. et al. (2004).Solvent-free synthesis of glycidyl ethers.[1][2] Chalmers University of
Technology.[1][2] Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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